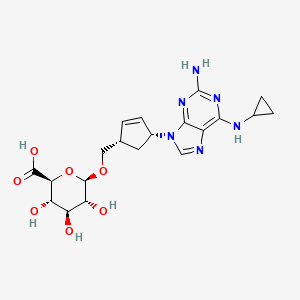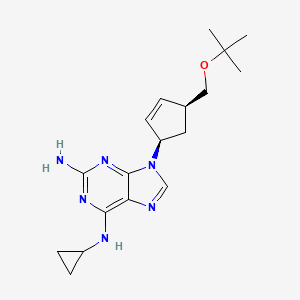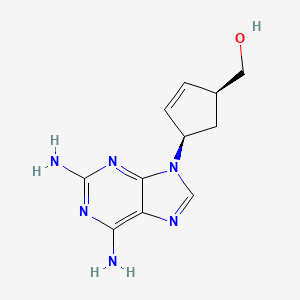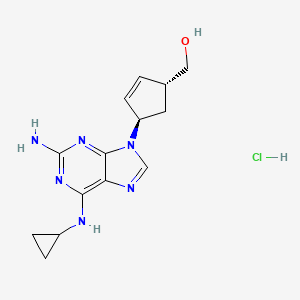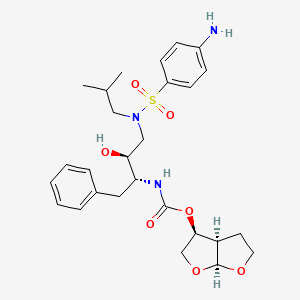
Chlorthalidone Impurity D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorthalidone Impurity D, also known as Chlorthalidone Ethyl Ether or O-Ethyl Chlorthalidone, is a potential impurity found in commercial preparations of Chlorthalidone . Its chemical name is 2-Chloro-5[(1RS)-1-ethoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzene sulfonamide . It is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Chlorthalidone and its related formulations .
Molecular Structure Analysis
The molecular formula of Chlorthalidone Impurity D is C16H15ClN2O4S . The molecular weight is 366.82 .Aplicaciones Científicas De Investigación
1. Method Validation and Development by RP-HPLC Chlorthalidone, including its impurities, is often used in the development and validation of analytical methods, particularly those involving High-Performance Liquid Chromatography (HPLC). These methods are crucial for estimating Chlorthalidone in bulk and dosage forms .
2. Estimation of Related Impurities in Pharmaceutical Formulations Chlorthalidone Impurity D is used in the development of HPLC methods for estimating related impurities of certain drugs in pharmaceutical formulations. This is particularly important for ensuring the quality and safety of pharmaceutical products .
3. Stability Testing Chlorthalidone and its impurities are used in stability testing of Active Pharmaceutical Ingredients (APIs) and tablet formulations. This helps in understanding how the quality of a drug substance or drug product varies with time under the influence of environmental factors .
4. Reference Standards Chlorthalidone Impurity D is used as a reference standard in pharmaceutical analysis. Reference standards are highly characterized specimens of drug substances or impurities against which test samples are compared .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Chlorthalidone Impurity D involves the conversion of 2-Chloro-5-nitrobenzoic acid to 2-Chloro-5-nitrobenzamide, followed by reduction using sodium dithionite to obtain 2-Amino-5-chlorobenzamide. This is then reacted with 2-Chloro-5-methylbenzoic acid in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, Chlorthalidone Impurity D.", "Starting Materials": ["2-Chloro-5-nitrobenzoic acid", "sodium dithionite", "2-Chloro-5-methylbenzoic acid", "EDCI"], "Reaction": [ "2-Chloro-5-nitrobenzoic acid is reacted with thionyl chloride to form 2-Chloro-5-nitrobenzoyl chloride.", "The resulting 2-Chloro-5-nitrobenzoyl chloride is then reacted with ammonia to form 2-Chloro-5-nitrobenzamide.", "2-Chloro-5-nitrobenzamide is reduced using sodium dithionite to obtain 2-Amino-5-chlorobenzamide.", "2-Amino-5-chlorobenzamide is then reacted with 2-Chloro-5-methylbenzoic acid in the presence of a coupling agent such as EDCI to form Chlorthalidone Impurity D." ] } | |
Número CAS |
1369995-36-7 |
Nombre del producto |
Chlorthalidone Impurity D |
Fórmula molecular |
C16H15ClN2O4S |
Peso molecular |
366.83 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Benzenesulfonamide, 2-chloro-5-(1-ethoxy-2,3-dihydro-3-oxo-1H-isoindol-1-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



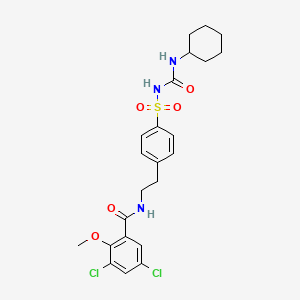


![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)
